molecular formula C8H7NO B11772187 6-Methylfuro[2,3-b]pyridine CAS No. 39853-77-5

6-Methylfuro[2,3-b]pyridine

Cat. No.: B11772187
CAS No.: 39853-77-5
M. Wt: 133.15 g/mol
InChI Key: SNEWBBLIDMDPHX-UHFFFAOYSA-N
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Description

6-Methylfuro[2,3-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylfuro[2,3-b]pyridine typically involves multiple steps. One common method starts with the Claisen condensation of ethyl 2-ethoxy-6-methylpyridine-3-carboxylate with ethyl acetate, yielding ethyl 2-ethoxy-6-methylnicotinoylacetate. This intermediate is then converted to 3-bromo-acetyl-6-methyl-2-pyridone by heating with bromine in 48% hydrobromic acid. The cyclization of the bromoacetylpyridone using silver oxide in methanol produces 3-oxo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine, which is subsequently reduced to 3-hydroxy-6-methyl-2,3-dihydrofuro[2,3-b]pyridine with lithium aluminum hydride in dimethoxyethane. Finally, acetylation and pyrolysis of this compound yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable organic synthesis techniques, including condensation reactions, cyclization, and reduction processes.

Chemical Reactions Analysis

Types of Reactions: 6-Methylfuro[2,3-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride is frequently used for reduction reactions.

    Substitution: Halogenation reactions can be performed using bromine or chlorine under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

6-Methylfuro[2,3-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Methylfuro[2,3-b]pyridine exerts its effects involves interactions with various molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 6-Methyl-2,3-dihydrofuro[2,3-b]pyridine
  • 3-amino-2-aroyl-4-methoxymethyl-6-methylfuro[2,3-b]pyridine
  • 4-chloromethyl-2-heteroaryl[2,3-c]pyridines

Uniqueness: Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-methylfuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-2-3-7-4-5-10-8(7)9-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEWBBLIDMDPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719686
Record name 6-Methylfuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39853-77-5
Record name 6-Methylfuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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